Product packaging for Pregna-4,6-diene-3,20-dione, 21-hydroxy-(Cat. No.:CAS No. 17916-84-6)

Pregna-4,6-diene-3,20-dione, 21-hydroxy-

Cat. No.: B101732
CAS No.: 17916-84-6
M. Wt: 328.4 g/mol
InChI Key: TZGCPIWXEWYCLJ-YFWFAHHUSA-N
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Description

Classification and Structural Context within the Pregnane (B1235032) Family

Pregna-4,6-diene-3,20-dione, 21-hydroxy- belongs to the pregnane class of steroids. Natural steroids are a class of isoprenoid lipids characterized by a core structure of four fused rings. nih.gov The pregnane skeleton is a C21 steroid, meaning it is composed of 21 carbon atoms. kegg.jp This particular compound is further classified as a pregnadiene, indicating the presence of two carbon-carbon double bonds in the steroid nucleus. ontosight.ai The nomenclature "Pregna-4,6-diene" specifies that these double bonds are located between carbons 4 and 5, and carbons 6 and 7.

The fundamental structure of this compound is derived from progesterone (B1679170), a key pregnane steroid. The "-dione" suffix highlights the presence of two ketone functional groups, located at positions C-3 and C-20, which are characteristic of many biologically active steroids. The defining feature, "21-hydroxy-," signifies the attachment of a hydroxyl (-OH) group to the 21st carbon atom. This hydroxyl group is a critical determinant of the biological activity of many corticosteroids.

Significance of Conjugated Diene Systems in Steroid Research

A conjugated diene system is a molecule containing two double bonds separated by a single bond. This arrangement leads to the delocalization of pi electrons across the system, which can significantly influence the molecule's stability and reactivity. In steroids, the presence of a conjugated diene system, such as the 4,6-diene moiety in the subject compound, can have profound effects on their biological properties.

The introduction of a 4,6-diene system can alter a steroid's interaction with its target receptors. ontosight.ai For instance, research on related androstane-based steroids with a 4,6-diene structure has shown that this modification can play a critical role in their binding affinity and potential for enzyme inhibition, such as with aromatase. nih.gov The planarity and electron distribution of the conjugated system can influence how the steroid fits into the active site of an enzyme or the ligand-binding domain of a receptor.

Furthermore, the chemical reactivity of the steroid is affected. The conjugated diene can participate in various chemical reactions, and its presence can influence the stereochemistry of reactions at nearby positions on the steroid nucleus. researchgate.net The study of such systems provides valuable insights into the structure-activity relationships of steroids, aiding in the design of novel synthetic steroids with specific biological activities.

Overview of the C-21 Hydroxylation in Steroidogenesis and Chemical Synthesis

The hydroxylation of the C-21 position is a crucial step in the biosynthesis of corticosteroids, a class of steroid hormones that includes glucocorticoids and mineralocorticoids. frontiersin.org In the adrenal cortex, this reaction is primarily catalyzed by the enzyme steroid 21-hydroxylase, also known as cytochrome P450 21A2 (CYP21A2). frontiersin.orgnih.gov This enzyme converts progesterone and 17α-hydroxyprogesterone into 11-deoxycorticosterone and 11-deoxycortisol, respectively. frontiersin.org These products are then further processed to yield aldosterone (B195564) and cortisol, hormones essential for regulating metabolism, immune response, and electrolyte balance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B101732 Pregna-4,6-diene-3,20-dione, 21-hydroxy- CAS No. 17916-84-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17916-84-6

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3-4,11,15-18,22H,5-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

TZGCPIWXEWYCLJ-YFWFAHHUSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C=CC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C

Origin of Product

United States

Biochemical Pathways and Enzymatic Transformations of Pregna 4,6 Diene 3,20 Dione, 21 Hydroxy

Role of Cytochrome P450 Enzymes in Pregnane (B1235032) Metabolism

Cytochrome P450 (CYP450) enzymes are a versatile family of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. mdpi.com In steroidogenesis, specific CYP450 enzymes located in the mitochondria and endoplasmic reticulum catalyze key hydroxylation and other oxidative reactions necessary for the synthesis of steroid hormones from cholesterol. mdpi.com

Specificity of CYP17A1 and CYP21A2 in 21-Hydroxylation of Pregnenes and Pregnadienes

The 21-hydroxylation of pregnane-based steroids is a critical step in the synthesis of glucocorticoids and mineralocorticoids, a reaction predominantly catalyzed by steroid 21-hydroxylase (CYP21A2). nih.govacs.org However, studies on unsaturated substrates like pregnadienes reveal nuanced specificities and occult activities of other steroidogenic enzymes, such as CYP17A1 (steroid 17α-hydroxylase/17,20-lyase). nih.govacs.org

While CYP21A2 is highly specific for 21-hydroxylation of its physiological substrates, its activity on pregnadiene analogs like 16,17-dehydroprogesterone results almost exclusively in the 21-hydroxylated product with only trace amounts of other products. nih.govacs.org In contrast, CYP17A1, which primarily catalyzes 17α- and 16α-hydroxylation of progesterone (B1679170), exhibits a broader reactivity with unsaturated substrates. nih.govacs.org When incubated with 16,17-dehydroprogesterone, CYP17A1 demonstrates a surprising and significant 21-hydroxylase activity, alongside a novel 16α,17-epoxidation activity. nih.govacs.org The ratio of these two activities can be influenced by mutations in the enzyme; for example, the A105L mutation in CYP17A1, known to reduce 16α-hydroxylase activity, shifted the product ratio in favor of the 21-hydroxylated product over the epoxide. nih.govacs.org This demonstrates that while CYP21A2 is the primary 21-hydroxylase, CYP17A1 also possesses this capability, particularly towards unsaturated pregnadiene substrates. nih.govacs.org

Table 1: Comparative Enzymatic Activities of CYP17A1 and CYP21A2 on a Pregnadiene Substrate This table summarizes the observed catalytic activities of wild-type human CYP17A1 and CYP21A2 on the unsaturated substrate 16,17-dehydroprogesterone (pregna-4,16-diene-3,20-dione).

EnzymePrimary Physiological RoleActivity on 16,17-dehydroprogesteroneProduct Ratio (Epoxide:21-hydroxy)Reference
CYP17A1 17α-hydroxylation / 17,20-lyase16α,17-epoxidation and 21-hydroxylation~1:1 nih.govacs.org
CYP21A2 21-hydroxylation21-hydroxylation and trace epoxidationTrace epoxide formed nih.govacs.org

Epoxidation Activities of Steroidogenic P450s on Unsaturated Substrates

A significant finding in the study of steroidogenic P450s is their ability to catalyze epoxidation reactions on substrates containing unsaturated carbon-carbon bonds, an activity not typically observed with their physiological saturated steroid substrates. nih.govacs.orgnih.gov The introduction of a double bond in a steroid analogue, such as at the C16-C17 position, can unmask this latent epoxidase activity. acs.org

Research has shown that human CYP17A1 can efficiently catalyze the formation of a 16α,17-epoxide from 16,17-dehydroprogesterone. nih.govacs.org This novel epoxidase activity is directly linked to the enzyme's inherent 16α-hydroxylase capability, with the fraction of epoxide formed correlating with the enzyme's 16α-hydroxylase activity. nih.govacs.org In contrast, CYP21A2, which has very low intrinsic 16α-hydroxylase activity, produces only a trace amount of the epoxide from the same substrate. nih.govacs.org These findings confirm that the epoxidation is an enzyme-catalyzed reaction and not the result of reactive oxygen species. acs.org This uncovers a previously unrecognized catalytic function of CYP17A1, expanding its known repertoire beyond hydroxylation and lyase reactions. nih.govacs.org

Hydroxysteroid Dehydrogenases (HSDs) in Pregnane Interconversion Pathways

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes essential for the biosynthesis and metabolism of steroid hormones. oup.com They catalyze the NAD(P)+ dependent oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. frontiersin.org These enzymes play a critical role in regulating the biological activity of steroids by converting them between active and inactive forms or by producing precursors for other enzymes. oup.comnih.gov

In pregnane metabolism, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a key enzyme that catalyzes the conversion of Δ5-3β-hydroxy steroids, such as pregnenolone (B344588), into Δ4-3-keto steroids like progesterone. oup.comfrontiersin.org This reaction is fundamental for the production of all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, and androgens. frontiersin.org Other HSDs, such as 17β-HSD and 20α-HSD, are involved in the interconversion of androgens, estrogens, and progestins, modulating their potency and availability within target tissues. oup.comnih.gov While direct studies on the action of HSDs on Pregna-4,6-diene-3,20-dione, 21-hydroxy- are limited, the presence of keto groups at C3 and C20 suggests that enzymes like 20α-HSD could potentially reduce the C20-keto group, leading to the formation of a 20α-hydroxy metabolite, a common pathway for progestin metabolism.

In Vitro and Ex Vivo Metabolic Studies of Pregnadiene Derivatives

The metabolic fate of pregnadiene derivatives has been investigated through in vitro and ex vivo studies using various biological matrices, such as liver microsomes, cytosolic fractions, and plasma. nih.govfrontiersin.orgadmescope.com These studies are crucial for identifying metabolic pathways, characterizing metabolites, and understanding the enzymes involved in the biotransformation of these compounds. xenotech.com

Characterization of Metabolites using Advanced Analytical Techniques

The identification and structural elucidation of metabolites formed from pregnadiene derivatives rely on sophisticated analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for detecting and proposing structures for metabolites in complex biological samples. nih.govresearchgate.net For instance, in a study on the metabolism of prednisolone (B192156), a pregnadiene-1,4-diene derivative, LC-MS/MS was used to detect the parent compound and 20 of its metabolites in human urine. nih.gov

Further characterization often requires nuclear magnetic resonance (NMR) spectroscopy and elemental analysis for positive identification of isolated metabolites. nih.gov In one study, a metabolite of a pregnadiene derivative was definitively identified using NMR and elemental analysis after being investigated in rat plasma. nih.gov These advanced techniques provide detailed structural information, allowing for the precise determination of metabolic changes, such as hydroxylations, reductions, or conjugations, that occur in the parent molecule. nih.gov

Table 2: Characterized Metabolites of Prednisolone (a Pregna-1,4-diene derivative) using LC-MS/MS This table lists some of the metabolites of prednisolone identified in human urine, showcasing the common metabolic transformations that pregnadiene structures undergo.

MetaboliteMetabolic TransformationAnalytical MethodReference
PrednisoneOxidation (11β-OH to 11-keto)LC-MS/MS nih.gov
20β-dihydro-prednisoloneReduction (20-keto to 20β-OH)LC-MS/MS nih.gov
20α-dihydro-prednisoloneReduction (20-keto to 20α-OH)LC-MS/MS nih.gov
6β-hydroxy-prednisoloneHydroxylation (at C6)LC-MS/MS nih.gov
6α-hydroxy-prednisoloneHydroxylation (at C6)LC-MS/MS nih.gov
Δ(6)-prednisoloneDehydrogenation (formation of C6-C7 double bond)LC-MS/MS nih.gov

Proposed Metabolic Pathways for Pregnadienes in Mammalian and Microbial Systems

Mammalian Systems: In mammals, the metabolism of pregnadienes proceeds through several key pathways. nih.govresearchgate.net Based on studies of related compounds, the primary routes include hydroxylation at various positions, reduction of ketone groups, and the formation of additional double bonds. nih.gov For example, the metabolism of prednisolone shows extensive hydroxylation (e.g., at the 6β position) and reduction of the C20-ketone to form 20α- and 20β-hydroxy metabolites. nih.gov The liver is the main site for these transformations, which are mediated by CYP450 enzymes and HSDs. nih.gov These reactions generally increase the water solubility of the steroid, facilitating its excretion.

Microbial Systems: Microorganisms offer a powerful tool for the biotransformation of steroids, often performing highly specific reactions that are challenging to achieve through chemical synthesis. researchgate.netlongdom.orgmedcraveonline.com Microbial transformations of pregnadiene derivatives have been shown to be complex, yielding a variety of products. nih.govnih.gov Studies on substrates like 19-hydroxypregna-4,7-diene-3,20-dione have indicated that multiple transformation products are formed. nih.govnih.gov Common microbial reactions on steroid nuclei include hydroxylation at various positions (e.g., 9α, 11α, 16α), dehydrogenation to introduce double bonds (e.g., at C1-C2), and even aromatization of the A-ring. researchgate.netlongdom.org Fungi and bacteria, such as Aspergillus and Nocardia species, are known to perform these transformations, which can be harnessed for the synthesis of novel steroid derivatives. researchgate.netnih.govnih.gov

Theoretical Considerations for the Biosynthesis of Pregna-4,6-diene-3,20-dione, 21-hydroxy-

The natural occurrence and established biosynthetic pathway of Pregna-4,6-diene-3,20-dione, 21-hydroxy- have not been extensively documented in scientific literature. However, a theoretical pathway for its biosynthesis can be postulated based on known enzymatic reactions in steroidogenesis. This hypothetical pathway would likely begin with common steroid precursors and involve key enzymatic transformations, namely hydroxylation and dehydrogenation.

The biosynthesis of steroid hormones originates from cholesterol. britannica.comslideshare.netnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc) located in the mitochondria. nih.govnih.gov Following its synthesis, pregnenolone is shuttled out of the mitochondria and can be converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). Progesterone serves as a crucial branching point in the synthesis of various corticosteroids, androgens, and estrogens.

For the formation of Pregna-4,6-diene-3,20-dione, 21-hydroxy-, two principal modifications to the progesterone backbone are required: the introduction of a hydroxyl group at the C21 position and the formation of a conjugated double bond system at C4-C5 and C6-C7.

The hydroxylation at the 21-position is a well-characterized step in the synthesis of corticosteroids and is catalyzed by the enzyme 21-hydroxylase, a cytochrome P450 enzyme (CYP21A2). oup.comwikipedia.org This enzyme converts progesterone into 11-deoxycorticosterone. nih.gov The reaction involves the addition of a hydroxyl group to the carbon at position 21 of the steroid nucleus. wikipedia.org

The formation of the 4,6-diene structure is less common in mammalian steroidogenesis but has been observed in microbial transformations of steroids. nih.gov Various microorganisms, including certain fungi and bacteria, possess enzymes capable of introducing double bonds into the steroid nucleus through dehydrogenation reactions. researchgate.netwalshmedicalmedia.com For instance, some fungal strains have been shown to be capable of dehydrogenating progesterone and androstenedione (B190577) at the C6-C7 positions, leading to the formation of 6-dehydroprogesterone (Pregna-4,6-diene-3,20-dione). nih.gov

Therefore, a plausible theoretical biosynthetic pathway for Pregna-4,6-diene-3,20-dione, 21-hydroxy- could involve the following steps:

Conversion of Progesterone to 11-Deoxycorticosterone: The initial step would be the 21-hydroxylation of progesterone, catalyzed by the enzyme 21-hydroxylase (CYP21A2), to form 11-deoxycorticosterone. This is a known and essential reaction in the biosynthesis of mineralocorticoids and glucocorticoids. nih.gov

Dehydrogenation to form the 4,6-diene: Subsequently, 11-deoxycorticosterone could undergo a dehydrogenation reaction to introduce a double bond at the C6-C7 position. This would result in the formation of Pregna-4,6-diene-3,20-dione, 21-hydroxy-. The enzyme responsible for this step in a natural context is not definitively identified but could be a type of steroid dehydrogenase, potentially similar to those found in microorganisms. nih.gov

It is important to emphasize that this proposed pathway is theoretical and based on the known activities of steroidogenic enzymes. The co-occurrence of these enzymatic activities within a single organism and the specific substrate-enzyme interactions that would lead to the synthesis of this particular compound remain to be experimentally verified.

Molecular Mechanisms of Action and Receptor Interactions Theoretical and in Vitro Studies

Interaction with Steroid Hormone Receptors

Steroid hormone receptors are modular proteins composed of several functional domains, including a variable N-terminal domain, a conserved DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD) at the C-terminus. nih.govnih.govyoutube.com The LBD is responsible for recognizing and binding the steroid hormone, a critical step for receptor activation.

The binding of a steroid ligand like Pregna-4,6-diene-3,20-dione, 21-hydroxy- to the LBD is a highly specific interaction that induces a significant conformational change in the receptor protein. youtube.com This ligand-induced structural rearrangement is a form of allosteric modulation, where binding at one site (the LBD) affects the function at another distant site, such as the DNA-binding domain or surfaces for coregulator protein interactions. nih.govnih.gov

Upon hormone binding, the receptor may undergo dimerization, and heat shock proteins that maintain the receptor in an inactive state are released. youtube.comyoutube.com This unmasking of nuclear localization signals in the hinge region allows the ligand-receptor complex to translocate into the nucleus. nih.govyoutube.com The conformational changes within the LBD, particularly in a region known as activation function 2 (AF-2), create a surface for the recruitment of coactivator or corepressor proteins, which ultimately determines the transcriptional outcome at target genes. nih.gov The binding of the hormone thus acts as an allosteric switch that regulates the receptor's ability to interact with DNA and other proteins. nih.gov

The defining feature of Pregna-4,6-diene-3,20-dione, 21-hydroxy- is the conjugated double bond system at the C4 and C6 positions within the steroid's A and B rings. This 4,6-diene system introduces a planar, rigid conformation to this region of the steroid nucleus. This planarity can significantly influence how the molecule fits into the ligand-binding pocket of a receptor. The geometry of the steroid backbone is a crucial determinant of binding affinity and selectivity for different steroid receptors (e.g., progesterone (B1679170), androgen, glucocorticoid receptors). Modifications to the pregnane (B1235032) nucleus, such as the introduction of double bonds, are known to alter the compound's interaction with these receptors. ontosight.ai The electronic properties of the conjugated diene system can also affect interactions with amino acid residues within the LBD, potentially leading to altered receptor affinity or selective agonist or antagonist activities. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Pregnadiene Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For pregnadiene derivatives, SAR studies analyze how different substituents and structural modifications affect their interaction with steroid hormone receptors. researchgate.netnih.gov

The addition of different chemical groups to the pregnadiene scaffold can profoundly impact receptor binding and activity through steric and electronic effects.

Steric Interactions: The size and shape of substituents influence how well the steroid fits into the receptor's LBD. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, smaller groups might not fill the pocket adequately, leading to weaker affinity. For example, the introduction of a methyl group at the 16-alpha position can alter the conformation of the D-ring and the C-17 side chain, thereby affecting receptor interaction. ontosight.ai

Electronic Interactions: The electronic properties of substituents (i.e., whether they are electron-donating or electron-withdrawing) can modulate the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the steroid and the receptor. nih.govrsc.org For instance, introducing a chlorine atom at the C6 position, as seen in related derivatives, alters the electron distribution in the B-ring, which can lead to changes in receptor affinity and selectivity. ontosight.ai

Research on various pregnadiene derivatives demonstrates these principles. For instance, studies on 17-substituted pregnadiene derivatives as androgen receptor antagonists have shown that the nature of the side chain at C-17 dramatically affects binding affinity. nih.gov

Table 1: Illustrative Structure-Activity Relationships of Pregnadiene Derivatives (Androgen Receptor)
Compound ModificationObserved Effect on Androgen Receptor AffinityPotential Rationale
Addition of a cyclohexyl group in the C-17 side chainHigh affinity nih.govFavorable steric and hydrophobic interactions within the ligand-binding pocket.
Absence of specific C-17 side chainsNo binding observed in some cases nih.govLack of necessary interactions to stabilize the compound in the binding pocket.
Chlorination at C-6Altered receptor interaction (potential for selectivity) ontosight.aiModification of the electronic character and shape of the B-ring.
Methylation at C-16Altered biological properties ontosight.aiSteric influence on the D-ring and C-17 side chain conformation.

Comparing different modifications to the core pregnadiene structure provides insight into the requirements for receptor binding. The pregnane skeleton can be modified at numerous positions, leading to a wide range of biological activities. ontosight.ai

Modulation of Enzyme Activities (e.g., 5-alpha reductase inhibition)

There is currently no available research in peer-reviewed literature that specifically investigates the in vitro effects of Pregna-4,6-diene-3,20-dione, 21-hydroxy- on the activity of enzymes such as 5-alpha reductase. While studies have been conducted on various other pregnane and pregnadiene derivatives to assess their potential as 5-alpha reductase inhibitors, the specific compound of interest is not mentioned in these analyses. Therefore, no data tables or detailed research findings on its enzyme modulation capabilities can be provided at this time.

Computational Modeling of Molecular Interactions

Similarly, a thorough search for computational studies involving Pregna-4,6-diene-3,20-dione, 21-hydroxy- yielded no specific results. The subsequent subsections are therefore unaddressed due to this lack of data.

Molecular Docking and Dynamics Simulations of Pregnadiene-Receptor Complexes

No molecular docking or dynamics simulation studies have been published that specifically model the interaction of Pregna-4,6-diene-3,20-dione, 21-hydroxy- with any biological receptors. Such studies are crucial for predicting the binding affinity and conformational changes that underpin the pharmacological activity of a compound. The absence of this research means that the binding modes and interaction patterns of this specific pregnadiene derivative remain theoretical and uncharacterized.

Pharmacophore Modeling for Pregnadiene Ligand Design

There is no information available on pharmacophore models derived from or developed for the design of ligands based on the structure of Pregna-4,6-diene-3,20-dione, 21-hydroxy-. Pharmacophore modeling is a vital tool in drug discovery for identifying the essential structural features required for biological activity, and its application to this compound has not been documented in the scientific literature.

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 328.4 g/mol . The fragmentation pattern of the steroid nucleus is generally well-characterized and would be anticipated to show characteristic losses. For instance, the cleavage of the C17 side chain is a common fragmentation pathway for corticosteroids.

In the context of metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique. For example, in biotransformation studies of similar compounds like 21-acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione, metabolites were identified and their structures confirmed using mass spectrometry in conjunction with NMR spectroscopy. researchgate.net This approach allows for the detection and identification of hydroxylated, dehydrogenated, or other modified forms of the parent compound in biological matrices.

Table 1: Predicted Key Mass Spectrometry Data for Pregna-4,6-diene-3,20-dione, 21-hydroxy-

ParameterPredicted Value/Information
Molecular Formula C₂₁H₂₈O₃
Molecular Weight 328.4 g/mol
Expected [M]⁺ Peak (m/z) 328
Common Fragmentation Pathways Cleavage of the C17 side chain, loss of water, characteristic fragmentation of the steroid rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural and stereochemical elucidation of "Pregna-4,6-diene-3,20-dione, 21-hydroxy-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

While a specific NMR spectrum for this compound is not publicly documented, data from related structures, such as other pregnadiene derivatives, can provide insights. For instance, in the structural analysis of metabolites of similar steroids, ¹H NMR spectroscopy was crucial for confirming the structure. researchgate.net

Key expected features in the ¹H NMR spectrum would include signals for the two methyl groups (C18 and C19), the protons of the hydroxyacetyl side chain at C17, and the olefinic protons in the A and B rings. The coupling patterns and chemical shifts of the protons on the steroid backbone would be essential for confirming the stereochemistry at the various chiral centers.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for a complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

High-Performance Liquid Chromatography (HPLC) for Separation, Purity Assessment, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of "Pregna-4,6-diene-3,20-dione, 21-hydroxy-". The method's high resolution and sensitivity make it ideal for assessing the purity of synthetic batches and for quantifying the compound in various matrices.

A reverse-phase (RP) HPLC method would be the most common approach. For a structurally related compound, 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate, a successful separation was achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com This indicates that a similar RP-HPLC method, likely with a C18 column, could be readily developed for the target compound.

In a preparative context, HPLC is used to isolate the compound from reaction mixtures or biological extracts. For example, a transformed metabolite, 21-hydroxypregna-1,4-diene-3,20-dione, was purified using RP-HPLC with a methanol-water mobile phase. nih.gov

Table 2: Representative HPLC Method Parameters for Analysis of Related Pregnadiene Derivatives

ParameterExample Condition
Column Newcrom R1 (Reverse Phase) sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
Detection UV (wavelength determined by UV-Vis spectrum)
Application Purity assessment, quantitative analysis, preparative separation sielc.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

While the crystal structure of "Pregna-4,6-diene-3,20-dione, 21-hydroxy-" has not been reported, a detailed X-ray diffraction analysis of the closely related "21-Hydroxypregna-1,4-diene-3,20-dione" offers significant insights into the likely conformation of the steroid core. researchgate.net In this related structure, the trans-fused B and C rings adopt chair conformations, while the five-membered D ring is in an envelope conformation. nih.govresearchgate.net Ring A in the 1,4-diene is nearly planar. nih.govresearchgate.net It is reasonable to infer that "Pregna-4,6-diene-3,20-dione, 21-hydroxy-" would exhibit similar chair conformations for rings B and C and an envelope conformation for ring D. The conformation of the A ring would differ due to the 4,6-diene system.

The orientation of the side chain is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net In the crystal packing, molecules are often linked by intermolecular hydrogen bonds. nih.govresearchgate.net

Table 3: Crystallographic Data for the Related Compound 21-Hydroxypregna-1,4-diene-3,20-dione researchgate.net

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Ring B Conformation Chair
Ring C Conformation Chair
Ring D Conformation Envelope
Key Feature Intramolecular hydrogen bonding stabilizing the C17 side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric system within "Pregna-4,6-diene-3,20-dione, 21-hydroxy-". The key chromophore in this molecule is the conjugated system formed by the double bonds at the C4-C5 and C6-C7 positions and the ketone at the C3 position (a cross-conjugated system).

This extended π-system is expected to result in a strong absorption band (a π → π* transition) in the UV region. While the specific spectrum for this compound is not available, based on Woodward-Fieser rules for similar steroidal dienes, the maximum absorption wavelength (λmax) can be predicted. The base value for a heteroannular diene is approximately 214 nm. The presence of the conjugated ketone and other substituents would influence the final λmax. The n → π* transition of the carbonyl groups would appear as a weaker absorption at a longer wavelength. The analysis of related deoxycorticosterone derivatives has shown dichroic transitions in this region. nih.gov

This characteristic absorption allows for the quantitative determination of the compound using UV detection in methods like HPLC.

Computational Chemistry and Cheminformatics in Pregna 4,6 Diene 3,20 Dione, 21 Hydroxy Research

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

Predicting the metabolic fate of a steroid is crucial for understanding its pharmacokinetics and potential for producing active or inactive metabolites. In silico tools have emerged as a rapid and cost-effective means to predict the metabolism of xenobiotics, including steroids. jocpr.comeurekaselect.comcreative-biolabs.com These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods utilize databases of known metabolic transformations to identify potential sites of metabolism on a new molecule. nih.gov Software like MetaPrint2D-React can predict metabolic products by matching molecular fingerprints to a database of known reactions. nih.gov Another approach involves using programs like PASS (Prediction of Activity Spectra for Substances), which can predict a wide range of biological activities, including the likelihood of a compound being a substrate for various metabolic enzymes, based on its structure. mdpi.com

Structure-based methods, on the other hand, involve docking the steroid molecule into the three-dimensional structure of a metabolic enzyme, most commonly a Cytochrome P450 (CYP) isoform. eurekaselect.commdpi.com Given that CYP enzymes, particularly CYP3A4, are heavily involved in steroid metabolism, these models are highly relevant. mdpi.commdpi.comnih.gov By modeling the interaction between Pregna-4,6-diene-3,20-dione, 21-hydroxy- and the active site of a CYP enzyme, researchers can predict the most likely sites of oxidation (e.g., hydroxylation). These models consider factors like the distance and orientation of specific hydrogen atoms on the steroid relative to the reactive heme-oxygen species of the enzyme. mdpi.com Mechanism-based prediction models that combine binding conformation with the calculated reaction activity have shown high accuracy in predicting metabolic sites on steroid skeletons. mdpi.com

Table 2: Common In Silico Approaches for Metabolism Prediction of Steroids

ApproachMethodologyInformation GainedExample Software/Method
Ligand-Based Compares the chemical structure to databases of known metabolic reactions.Potential metabolites, likelihood of being a substrate for certain enzymes.MetaPrint2D-React, PASS nih.govmdpi.com
Structure-Based Docks the molecule into the 3D structure of a metabolic enzyme (e.g., CYP450).Most probable sites of metabolism (e.g., hydroxylation), binding affinity to the enzyme.Surflex-Dock, GOLD mdpi.com
Hybrid Methods Combines quantum mechanics (QM) and machine learning (ML) to predict reaction regioselectivity.Specific sites of metabolism by different enzyme families (CYPs, UGTs, etc.).StarDrop Metabolism, Semeta optibrium.comoptibrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnadiene Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For pregnadiene analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.commdpi.com

In a typical 3D-QSAR study, a set of pregnadiene analogs with known biological activities (e.g., binding affinity to the progesterone (B1679170) or glucocorticoid receptor) are structurally aligned. nih.govacs.orgresearchgate.net The CoMFA method then calculates the steric and electrostatic interaction fields around each molecule, while CoMSIA calculates additional fields representing hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.commdpi.com Statistical methods, such as Partial Least Squares (PLS) regression, are then used to correlate the variations in these fields with the observed biological activities.

The resulting QSAR model can be visualized as 3D contour maps, which highlight the regions in space where specific properties are predicted to either increase or decrease biological activity. For example, a contour map might show that a bulky, electropositive substituent at a particular position on the pregnadiene scaffold would enhance receptor binding. These models are invaluable for:

Understanding the key structural features required for biological activity.

Predicting the activity of newly designed, unsynthesized pregnadiene analogs.

Guiding the optimization of lead compounds to improve potency and selectivity.

Studies on progesterone receptor ligands have successfully used these techniques to create predictive models consistent with established SARs, demonstrating the utility of QSAR for this class of steroids. nih.govacs.orgresearchgate.net

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a steroid receptor. mdpi.comdoaj.orgsemanticscholar.org This process can be either structure-based (requiring a 3D structure of the target) or ligand-based.

Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the target receptor is unknown or difficult to obtain. nih.govgardp.orgyoutube.com This approach relies on the knowledge of a set of molecules known to be active. One of the primary LBDD methods is pharmacophore modeling. mdpi.comnih.gov A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity.

For Pregna-4,6-diene-3,20-dione, 21-hydroxy-, a pharmacophore model could be generated based on its structure and the structures of other known active pregnadienes. This model would define the crucial spatial arrangement of features like the keto groups at C3 and C20, the hydroxyl group at C21, and the hydrophobic steroid core. This pharmacophore model can then be used as a 3D query to rapidly screen large compound databases (like ZINC or NCI) to find structurally diverse molecules that match the pharmacophore and are therefore potential new leads. nih.govmdpi.com This approach has been successfully applied to identify novel nonsteroidal modulators of the glucocorticoid receptor and inhibitors of hydroxysteroid dehydrogenases. mdpi.comnih.gov

Future Research Perspectives and Directions

Development of Chemoenzymatic Synthetic Routes for Pregna-4,6-diene-3,20-dione, 21-hydroxy-

Future research in this area should focus on the identification and engineering of novel enzymes capable of introducing the 4,6-diene system and the 21-hydroxyl group with high regio- and stereoselectivity. Biocatalysts such as cytochrome P450 monooxygenases, dehydrogenases, and hydratases could be explored for their potential to perform these specific transformations. The integration of these enzymatic steps with chemical modifications could lead to more streamlined and environmentally friendly synthetic routes.

Table 1: Potential Enzymatic Reactions for Chemoenzymatic Synthesis

StepTransformationPotential Enzyme Class
1Introduction of C4-C5 double bond3-Ketosteroid-Δ⁴-dehydrogenase
2Introduction of C6-C7 double bondSteroid-Δ⁶-desaturase
3Hydroxylation at C21Cytochrome P450 monooxygenase (e.g., CYP21A2)

Comprehensive Elucidation of Intracellular and In Vitro Metabolic Networks

Understanding the metabolic fate of Pregna-4,6-diene-3,20-dione, 21-hydroxy- is crucial for predicting its pharmacokinetic profile, biological activity, and potential for drug-drug interactions. The metabolism of steroids is a complex process involving a network of enzymes primarily located in the liver and other steroidogenic tissues.

Future investigations should aim to map the complete intracellular and in vitro metabolic pathways of this compound. This can be achieved through incubation studies with liver microsomes, hepatocytes, and recombinant drug-metabolizing enzymes. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be essential for the identification and structural characterization of metabolites. These studies will shed light on the key enzymes involved in its biotransformation, such as specific cytochrome P450 isoforms and hydroxysteroid dehydrogenases. For instance, microbial transformation studies have shown that fungi like Cunninghamella elegans can be used to model mammalian metabolism of steroids. nih.gov

Characterization of Novel Enzymatic Activities Involved in Pregnadiene Transformations

The unique structural features of Pregna-4,6-diene-3,20-dione, 21-hydroxy- may lead to interactions with and transformations by novel or uncharacterized enzymes. The identification and characterization of these enzymes could reveal new biochemical pathways and provide valuable tools for biocatalysis.

Research efforts should be directed towards screening for novel enzymatic activities that can modify the pregnadiene skeleton. This can involve prospecting microbial genomes and metagenomic libraries for enzymes with steroid-modifying capabilities. Once identified, these enzymes can be expressed, purified, and characterized in terms of their substrate specificity, kinetics, and reaction mechanism. Such studies could lead to the discovery of enzymes with unique regio- and stereoselectivities for hydroxylation, dehydrogenation, or other modifications of the steroid nucleus. The study of microbial transformations of similar compounds, such as the conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates by Nocardioides simplex, can provide insights into potential enzymatic activities. researchgate.net

Investigation of Undiscovered Molecular Targets Beyond Classical Steroid Receptors

While the interaction of steroids with classical nuclear receptors (e.g., glucocorticoid, mineralocorticoid, progesterone (B1679170), and androgen receptors) is well-established, there is growing evidence for non-genomic effects mediated by membrane-bound receptors and other molecular targets. The distinct structure of Pregna-4,6-diene-3,20-dione, 21-hydroxy- may confer an affinity for such novel targets.

Future research should explore the binding and functional activity of this compound on a wide range of potential molecular targets beyond the classical steroid receptors. This can be accomplished using a combination of computational modeling, in vitro binding assays, and cell-based functional screens. Identifying novel targets will not only elucidate the mechanism of action of this specific pregnadiene but could also open up new avenues for therapeutic intervention in various diseases.

Application of Systems Biology Approaches to Steroid Biochemistry

The complexity of steroid synthesis, metabolism, and signaling necessitates a systems-level understanding. Systems biology approaches, which integrate experimental data with computational modeling, provide a powerful framework for unraveling the intricate networks governing steroid biochemistry.

The application of systems biology to the study of Pregna-4,6-diene-3,20-dione, 21-hydroxy- could provide a holistic view of its interactions within a biological system. This includes developing mathematical models of its metabolic and signaling pathways, which can be used to predict its dynamic behavior and identify key regulatory nodes. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for constructing and validating these models. Ultimately, a systems biology approach will facilitate a deeper understanding of the physiological roles of this pregnadiene and aid in the rational design of new therapeutic strategies. The Journal of Steroid Biochemistry and Molecular Biology is a key resource for such interdisciplinary studies, encouraging research that connects genomics, metabolism, and disease. elsevier.com

Q & A

Basic Research Questions

Q. What are the key structural features of Pregna-4,6-diene-3,20-dione, 21-hydroxy- that influence its biological activity?

  • The compound's bioactivity is influenced by its stereochemistry (e.g., 9β,10α configuration in dydrogesterone derivatives), conjugated diene system (4,6-diene), and functional groups (3-ketone, 20-ketone, 21-hydroxy). These features affect receptor binding and metabolic stability. Structural elucidation can be achieved via X-ray crystallography or NMR spectroscopy to confirm stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the purity of Pregna-4,6-diene-3,20-dione derivatives?

  • High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, complemented by mass spectrometry (MS) for molecular weight confirmation. Pharmacopeial standards (e.g., USP/EP monographs) specify limits for impurities such as "Pregna-4,6-diene-3,20-dione" (≤0.5%), validated using reverse-phase methods .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Due to its suspected carcinogenicity (GHS Category 2) and reproductive toxicity, use PPE (gloves, lab coats, eye protection), work in a fume hood, and avoid dust inhalation. Emergency measures include skin decontamination with soap/water and medical consultation for exposure incidents. Safety data align with GHS guidelines .

Advanced Research Questions

Q. How can contradictions in toxicity data for Pregna-4,6-diene-3,20-dione analogs be resolved?

  • Discrepancies in tumorigenic or mutagenic results (e.g., IARC Class 2B vs. negative findings) may arise from species-specific metabolism or dosage variations. Methodologically, integrate in vitro assays (Ames test) with in vivo models (rodent carcinogenicity studies) and cross-reference with epidemiological data .

Q. What synthetic strategies optimize the introduction of the 21-hydroxy group while preserving stereochemistry?

  • The 21-hydroxy group can be introduced via microbial hydroxylation (e.g., Rhizopus spp.) or chemical synthesis using protective groups (e.g., acetyl) at reactive sites. Catalytic asymmetric oxidation at C21 has been reported to achieve >90% enantiomeric excess, critical for maintaining hormonal activity .

Q. How do structural modifications at C6/C7 impact progestogenic activity?

  • Substitutions like 6-chloro (chlormadinone acetate) or 6-methoxy enhance receptor affinity by reducing metabolic degradation. Structure-activity relationship (SAR) studies using radioligand binding assays and molecular docking reveal that electron-withdrawing groups at C6 stabilize interactions with the progesterone receptor .

Q. What methodologies are effective for impurity profiling in Pregna-4,6-diene-3,20-dione-based APIs?

  • LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities (e.g., 6-dehydro derivatives). For quantification, use reference standards from pharmacopeias (e.g., EP Impurity B) and validate methods per ICH Q3A/B guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.